2-Sulfamoylguanidine
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Overview
Description
2-Sulfamoylguanidine is an organic compound with the molecular formula CH₆N₄O₂S It is a derivative of guanidine, featuring a sulfamoyl group attached to the guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Sulfamoylguanidine can be synthesized through the direct condensation of sulfonamides and ureas. This method involves the use of phosphoryl chloride under basic conditions, which facilitates the reaction at room temperature, yielding good to excellent results . Another approach involves the reaction of sulfonamides with thioureas or isothioureas, often using coupling reagents or metal-catalyzed guanylation .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Sulfamoylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the guanidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfonylguanidines, amine derivatives, and various substituted guanidines .
Scientific Research Applications
2-Sulfamoylguanidine has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases, including cancer and cardiovascular conditions.
Mechanism of Action
The mechanism of action of 2-sulfamoylguanidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For instance, it has been shown to inhibit carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to form hydrogen bonds with biomolecules enhances its binding affinity and specificity.
Comparison with Similar Compounds
Sulfonylguanidine: Shares the sulfonyl group but differs in the substitution pattern on the guanidine core.
Thiourea Derivatives: Similar in structure but contain sulfur instead of oxygen in the functional group.
Isothioureas: Similar to thioureas but with a different arrangement of atoms.
Uniqueness: 2-Sulfamoylguanidine is unique due to its specific combination of the sulfamoyl group with the guanidine core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
82926-07-6 |
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Molecular Formula |
CH6N4O2S |
Molecular Weight |
138.15 g/mol |
IUPAC Name |
2-sulfamoylguanidine |
InChI |
InChI=1S/CH6N4O2S/c2-1(3)5-8(4,6)7/h(H4,2,3,5)(H2,4,6,7) |
InChI Key |
YELDUWMYYRJMJD-UHFFFAOYSA-N |
Canonical SMILES |
C(=NS(=O)(=O)N)(N)N |
Origin of Product |
United States |
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